![molecular formula C10H8ClNO2 B119344 N-(2-Chloroethyl)phthalimide CAS No. 6270-06-0](/img/structure/B119344.png)
N-(2-Chloroethyl)phthalimide
Overview
Description
“N-(2-Chloroethyl)phthalimide” is a chemical compound with the molecular formula C10H8ClNO2 . It has an average mass of 209.629 Da and a monoisotopic mass of 209.024353 Da . It is also known by other names such as “2-(2-chloroethyl)isoindoline-1,3-dione” and "2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione" .
Synthesis Analysis
“N-(2-Chloroethyl)phthalimide” can be prepared by the reaction of potassium phthalimide and 2-chloroethyl tosylate . This synthesis method has been reported in various scientific papers .Molecular Structure Analysis
The molecular structure of “N-(2-Chloroethyl)phthalimide” consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The structure can be viewed in 2D or 3D models .Chemical Reactions Analysis
“N-(2-Chloroethyl)phthalimide” may be used in the preparation of 1-[(dialkylamino)alkyl]-1,8-naphthyridin-2(1H)ones . These compounds were evaluated for the inhibition of gastric acid secretion in vivo .Physical And Chemical Properties Analysis
“N-(2-Chloroethyl)phthalimide” has a molecular weight of 209.63 g/mol . It has a computed XLogP3 value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 209.0243562 g/mol .Scientific Research Applications
Pharmaceutical Synthesis
N-(2-Chloroethyl)phthalimide: is utilized in the synthesis of various pharmaceutical compounds. Its reactivity allows for the formation of 1-[(dialkylamino)alkyl]-1,8-naphthyridin-2(1H)-ones , which have been evaluated for their ability to inhibit gastric acid secretion in vivo . This suggests potential applications in developing treatments for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Biological Activity Studies
Research into the biological activity of N-(2-Chloroethyl)phthalimide derivatives is ongoing. These studies aim to understand the structure-activity relationships and explore the therapeutic potential of these compounds in various diseases .
properties
IUPAC Name |
2-(2-chloroethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHGARLYQHMNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283860 | |
Record name | 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)phthalimide | |
CAS RN |
6270-06-0 | |
Record name | 6270-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6270-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Chloroethyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most common synthetic route for N-(2-Chloroethyl)phthalimide and what factors influence its yield?
A1: The research article describes the synthesis of N-(2-Chloroethyl)phthalimide via the Gabriel reaction. [] In this reaction, potassium phthalimide reacts with 1,2-dichloroethane, typically in the presence of a catalyst like tetrabutylammonium bromide (TBBA) and a polar aprotic solvent like N,N-dimethylformamide (DMF). [] The reaction is usually carried out at elevated temperatures (around 90°C) for a specific duration (approximately 2 hours). [] The choice of catalyst, solvent, temperature, and reaction time can significantly influence the yield of N-(2-Chloroethyl)phthalimide.
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